N-(1,3-benzothiazol-2-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(1,3-Benzothiazol-2-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a benzothiazole core linked via a sulfanylacetamide bridge to a pyridazine ring substituted with 3,4-dimethoxyphenyl. The 3,4-dimethoxyphenyl substituent may enhance solubility and influence receptor binding due to its electron-donating methoxy groups.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-27-16-9-7-13(11-17(16)28-2)14-8-10-20(25-24-14)29-12-19(26)23-21-22-15-5-3-4-6-18(15)30-21/h3-11H,12H2,1-2H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFJUPJPFOGOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzothiazole Ring: Starting with ortho-aminothiophenol and reacting it with carbon disulfide and an appropriate base to form the benzothiazole ring.
Formation of the Pyridazine Ring: Synthesizing the pyridazine ring by reacting hydrazine with a suitable diketone.
Coupling Reactions: Coupling the benzothiazole and pyridazine intermediates using a sulfanyl linkage.
Final Acetamide Formation: Introducing the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the methoxy groups.
Reduction: Reduction reactions could target the nitro groups if present or reduce the double bonds in the pyridazine ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or reduced aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Possible applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. For medicinal uses, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(1,3-Benzothiazol-2-yl)-2-[(3-Benzyl-4-Oxo-3,4,6,7-Tetrahydrothieno[3,2-d]Pyrimidin-2-yl)Sulfanyl]Acetamide
- Structural Differences: Replaces the pyridazine ring with a thieno[3,2-d]pyrimidin moiety and substitutes 3,4-dimethoxyphenyl with a benzyl group.
- The absence of methoxy groups may reduce solubility compared to the target compound .
2-{[5-(Diphenylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-(Pyrazin-2-yl)Acetamide
- Structural Differences : Features a 1,3,4-oxadiazole ring instead of benzothiazole and a pyrazine substituent. The diphenylmethyl group adds steric bulk and lipophilicity.
- Functional Implications: Oxadiazoles are known for antimicrobial and anti-inflammatory activities. The pyrazine ring’s smaller size and electron-deficient nature may alter binding affinity compared to pyridazine in the target compound .
CB-839 (Glutaminase Inhibitor)
- Structural Differences : Shares a pyridazine-acetamide backbone but incorporates a trifluoromethoxy group and a thiadiazole ring.
- Functional Implications : CB-839 targets glutaminase in cancer metabolism. The trifluoromethoxy group enhances metabolic stability, suggesting that the target compound’s dimethoxyphenyl group might offer similar stability with fewer steric effects .
N-(3-Cyano-4,5,6,7-Tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-Dimethyl-3-Oxo-2-Phenylpyrazol-4-yl)Amino]-1,3,4-Thiadiazol-2-yl]Sulfanyl]Acetamide
- Structural Differences : Replaces benzothiazole with tetrahydrobenzothiophen and introduces a thiadiazole-pyrazole hybrid.
- The cyano group may enhance electrophilic interactions .
Anti-Exudative Acetamide Derivatives ()
- Structural Differences : Triazole and furan substituents instead of benzothiazole and pyridazine.
- Functional Implications : Demonstrated anti-exudative activity comparable to diclofenac in vivo. The target compound’s dimethoxyphenyl group may offer improved solubility for similar applications .
Comparative Data Table
Key Findings and Implications
- Structural-Activity Relationships: The benzothiazole-pyridazine core in the target compound combines features of kinase inhibitors (e.g., thieno-pyrimidines) and anti-inflammatory agents (e.g., tetrahydrobenzothiophens).
- Substituent Effects : The 3,4-dimethoxyphenyl group likely improves solubility compared to bulkier substituents (e.g., diphenylmethyl in ) and may enhance binding to polar enzyme pockets.
- Methodological Insights : Synthesis via S-alkylation (as in ) is a viable route for similar compounds, while in silico and in vivo models () provide frameworks for future evaluations.
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The compound features a benzothiazole moiety linked to a pyridazine derivative via a sulfanyl group and an acetamide functional group. This unique structural arrangement is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound have been evaluated against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| 1 | 10.7 | 21.4 | Bacterial |
| 2 | 15.0 | 30.0 | Fungal |
Note: The values represent the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for selected compounds derived from benzothiazole.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been explored in various studies. For example, compounds exhibiting similar structural features have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of related benzothiazole compounds on human cancer cell lines, several derivatives demonstrated significant activity with IC50 values ranging from 20 to 50 μM. Notably, one compound showed an IC50 of 32 ng/mL against the WI-38 VA-13 subline.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with DNA : Some derivatives exhibit the ability to intercalate with DNA, disrupting replication and transcription processes.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profiles of this compound is crucial for its development as a therapeutic agent. Initial studies suggest that related compounds have favorable absorption characteristics and low toxicity profiles in vitro.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | High |
| Half-life | 4 hours |
| Toxicity | Low (in vitro) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
